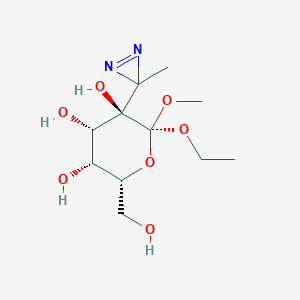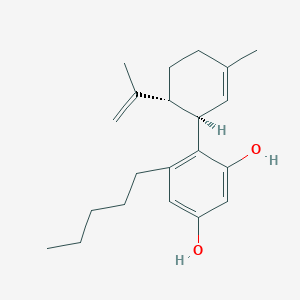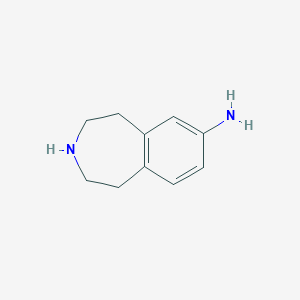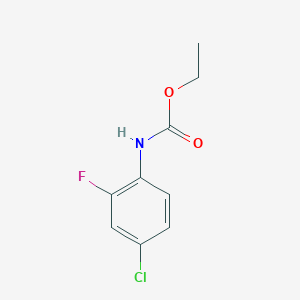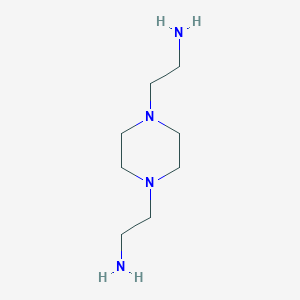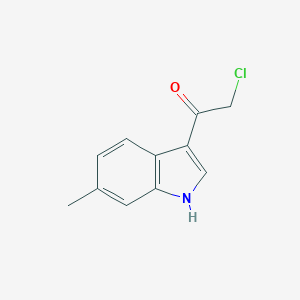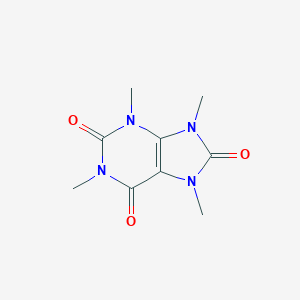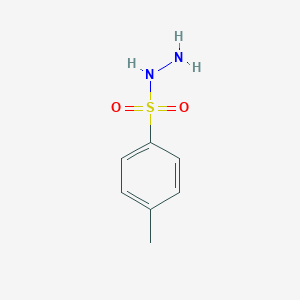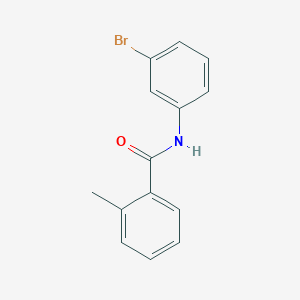
N-(3-bromophenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-methylbenzamide, also known as 3-Bromo-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential use as an anti-cancer agent.
作用机制
The exact mechanism of action of N-(3-bromophenyl)-2-methylbenzamide is not fully understood. However, it has been suggested that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
生化和生理效应
N-(3-bromophenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, as mentioned earlier. It has also been shown to induce the expression of cell cycle inhibitors such as p21 and p27, which can lead to cell cycle arrest and the inhibition of cancer cell proliferation. Additionally, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bad, and to decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-2-methylbenzamide. One possible direction is the further investigation of its mechanism of action, particularly with regard to its inhibition of HDACs. Another possible direction is the development of more efficient synthesis methods for N-(3-bromophenyl)-2-methylbenzamide, which could make it more accessible for further study. Additionally, further studies could be conducted to investigate its potential as a cancer treatment, including in vivo studies to assess its efficacy and safety in animal models.
合成方法
The synthesis of N-(3-bromophenyl)-2-methylbenzamide involves the reaction of 3-bromoaniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-2-methylbenzamide.
科学研究应用
N-(3-bromophenyl)-2-methylbenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.
属性
CAS 编号 |
123862-54-4 |
|---|---|
产品名称 |
N-(3-bromophenyl)-2-methylbenzamide |
分子式 |
C14H12BrNO |
分子量 |
290.15 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI 键 |
FMDYTDLTFURXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



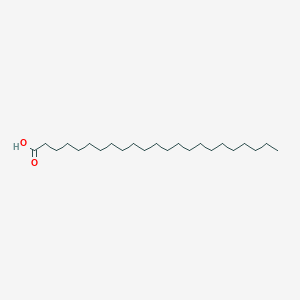
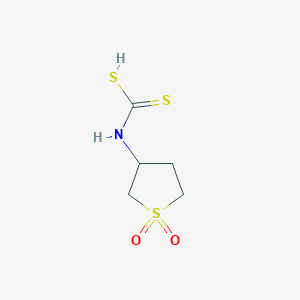
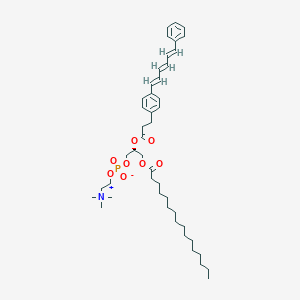
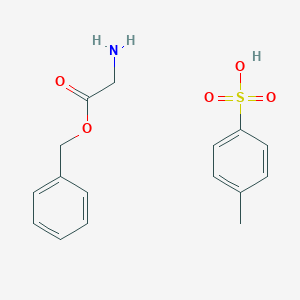
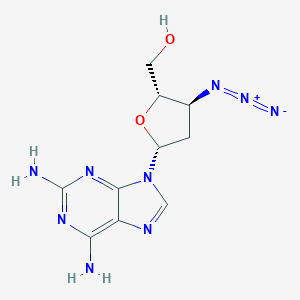
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
